Azure II eosinate
Description
Origins and Evolution within the Romanowsky Staining Paradigm
The development of Azure II eosinate is intrinsically linked to the advent of Romanowsky-type stains, a group of polychromatic stains that revolutionized microscopy. The foundation was laid in 1891 by the Russian physician Dmitri Romanowsky, who discovered that a mixture of eosin (B541160) and aged, oxidized methylene (B1212753) blue solution produced a remarkable and unexpected color spectrum in blood smears. atomscientific.comwikipedia.org This phenomenon, termed the "Romanowsky effect," yielded distinctive purple hues in the cell nucleus chromatin and leukocyte granules, with cytoplasm staining pink or blue—colors not attributable to either dye component alone. wikipedia.org
Subsequent research revealed that the crucial components for achieving the Romanowsky effect were not methylene blue itself, but its oxidative demethylation products, particularly Azure B. wikipedia.orgnih.gov Ernst Malachowsky was the first, in 1891, to intentionally polychrome methylene blue for use in this type of stain. wikipedia.org The active stains that produce the effect are now understood to be Azure B and eosin. wikipedia.org
Within this paradigm, Azure II was developed as a specific, more standardized mixture of Azure B and methylene blue in equal proportions. sigmaaldrich.combiognost.com this compound is the salt formed from this Azure II dye mixture and Eosin Y. sigmaaldrich.combiognost.comnovogen.com.tr This compound became a cornerstone of the Giemsa stain, a significant refinement of the original Romanowsky technique developed by Gustav Giemsa. atomscientific.comwikipedia.org Giemsa's key innovation was the use of glycerol (B35011) as a solvent and stabilizer, which resulted in a more consistent and durable staining solution. atomscientific.comwikipedia.org This move towards using defined components like Azure II, rather than variably oxidized methylene blue, marked a critical step in improving the reproducibility and reliability of hematological staining. wikipedia.org
| Year | Researcher(s) | Key Development | Significance |
|---|---|---|---|
| 1891 | Dmitri Romanowsky | Introduced a mix of eosin and aged methylene blue. atomscientific.com | First demonstration of the "Romanowsky effect" for staining blood parasites and cells. wikipedia.org |
| 1891 | Ernst Malachowsky | Purposefully used polychromed methylene blue in a Romanowsky-type stain. wikipedia.org | First intentional creation of the necessary dye components. |
| Late 19th C. | Leonard Jenner | Developed a stable, alcohol-dissolved compound of eosin and methylene blue. atomscientific.com | Laid groundwork for stable, one-step Romanowsky-type stains. |
| 1902 | James Homer Wright | Used heat to polychrome methylene blue and precipitated it with eosin Y to form an eosinate. wikipedia.org | Developed the widely used Wright's stain for blood and bone marrow films. wikipedia.org |
| c. 1904 | Gustav Giemsa | Refined the formulation using "Azure II" (Azure B and methylene blue) and Eosin Y, stabilized in glycerol and methanol. atomscientific.comwikipedia.org | Created the stable, reproducible, and standard Giemsa stain, a formulation based on this compound. atomscientific.comwikipedia.org |
Seminal Contributions to Early Microscopic Anatomy and Cellular Biology
The introduction of Romanowsky-type stains, particularly those standardized formulations involving this compound like the Giemsa stain, was a methodological breakthrough for diagnostic hematology and cytopathology in the late 19th and early 20th centuries. nih.govresearchgate.net The value of these stains lies in their ability to produce a wide spectrum of hues, allowing for the clear differentiation of various cellular components. wikipedia.org This polychromasia was a significant leap forward from the monochrome or simple two-color stains previously available.
This compound-based staining was fundamental to the microscopic study of blood and bone marrow. sigmaaldrich.com It enabled early researchers to distinguish the nucleus from the cytoplasm and to identify different types of cytoplasmic granules. atomscientific.comgspchem.com This capability was crucial for the morphological classification of leukocytes (white blood cells), forming the basis of the differential white blood cell count that remains a fundamental diagnostic tool in hematology today. gspchem.com
Furthermore, these staining methods were pivotal in the field of parasitology. Romanowsky's original work was driven by the need to better visualize the malaria parasite, Plasmodium, within red blood cells. wikipedia.orgnih.gov The characteristic purple staining of the parasite's chromatin against the pink-orange of the erythrocyte made it readily identifiable, a critical advance for the diagnosis and study of malaria. wikipedia.orgnih.gov The use of this compound in Giemsa's stain is considered a standard for the detection and identification of malaria parasites. wikipedia.org
| Cellular Component | Staining Result with this compound (Giemsa) | Biological Significance |
|---|---|---|
| Nucleus / Chromatin | Blue to Purple atomscientific.combiognost.com | Highlights genetic material, allowing for the study of nuclear morphology, cell division, and abnormalities. gspchem.com |
| Basophilic Cytoplasm | Blue biognost.com | Indicates high ribosomal RNA content, characteristic of protein-synthesizing cells like plasma cells. |
| Acidophilic/Eosinophilic Cytoplasm & Granules | Pink to Red biognost.com | Identifies specific cell types, such as eosinophilic leukocytes, and cytoplasmic characteristics. wikipedia.org |
| Erythrocytes (Red Blood Cells) | Orange / Pink-Orange wikipedia.orgbiognost.com | Allows for assessment of red blood cell morphology and serves as a background for identifying blood parasites. wikipedia.org |
| Malaria Parasite (Plasmodium) | Purple Chromatin, Blue Cytoplasm wikipedia.org | Enables definitive diagnosis and morphological study of the parasite within infected red blood cells. nih.gov |
Advancements in Staining Methodologies Attributed to this compound Formulation
The formulation of stains using this compound represented a significant advancement in staining methodology, primarily by enhancing reproducibility and stability. Early Romanowsky methods relied on the inconsistent process of "ripening" or oxidizing methylene blue, which produced a variable mixture of azure dyes and other degradation products. wikipedia.orgtandfonline.com This led to unpredictable staining outcomes.
The creation of Azure II, a defined mixture of Azure B and methylene blue, and its subsequent precipitation with Eosin Y to form this compound, was a crucial step towards standardization. sigmaaldrich.comnovogen.com.trbiognost.com This allowed for the commercial production of reliable and consistent staining reagents.
The most notable advancement was Gustav Giemsa's formulation. His use of anhydrous glycerol as a solvent for the this compound precipitate was a key innovation. atomscientific.com Glycerol prevented the aggregation of the dye molecules and the oxidative decomposition of the components, resulting in a highly stable stock solution that could be stored for long periods without losing its staining efficacy. atomscientific.com This contrasted sharply with the unstable aqueous or alcoholic solutions of earlier Romanowsky-type stains.
This stability and reproducibility established the Giemsa stain, and thus the this compound formulation, as a global standard in hematology and parasitology. wikipedia.org Further methodological advancements included the combination of stains, such as the May-Grünwald-Giemsa (MGG) technique. This method first uses a May-Grünwald stain (a methanolic solution of eosinates of polychromed methylene blue) as a fixative and for initial staining, followed by the application of a diluted Giemsa solution, offering enhanced diagnostic detail and clarity for blood and bone marrow smears. atomscientific.com
| Stain Formulation | Key Components | Solvent/Stabilizer | Primary Advancement |
|---|---|---|---|
| Early Romanowsky Stain (1891) | Eosin Y, Aged/Oxidized Methylene Blue atomscientific.comwikipedia.org | Water/Alcohol | Discovery of polychromatic staining (Romanowsky effect). atomscientific.comwikipedia.org |
| Jenner's Stain (late 19th C.) | Eosin, Methylene Blue atomscientific.com | Methanol atomscientific.com | Created a stable, single solution stain providing good nuclear and cytoplasmic detail. atomscientific.com |
| Leishman/Wright Stains (c. 1902) | Eosinate of polychromed Methylene Blue atomscientific.comwikipedia.org | Methanol wikipedia.org | Simplified the procedure by combining fixation and staining in one step. |
| Giemsa Stain (c. 1904) | This compound (from Azure II and Eosin Y) wikipedia.orgbiognost.com | Glycerol, Methanol atomscientific.comwikipedia.org | Exceptional stability and reproducibility, becoming the standard for malaria diagnosis and cell differentiation. atomscientific.comwikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
disodium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.C16H18N3S.C15H15N3S.2ClH.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;;;;/h1-6,25-26H;5-10H,1-4H3;4-9H,1-3H3;2*1H;;/q;+1;;;;2*+1/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNRYAWOIOXPEL-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H40Br4Cl2N6Na2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Mechanistic Underpinnings of Azure Ii Eosinate Staining
Compositional Aspects and Intermolecular Dynamics of Constituent Dyes
Azure II eosinate is not a single compound but a complex precipitate formed by the interaction of basic (cationic) and acidic (anionic) dyes. sigmaaldrich.comgoogle.com The Azure II component provides the cationic elements, while Eosin (B541160) Y serves as the anionic counter-ion. microbenotes.comyoutube.com
Azure II is specifically defined as a mixture containing Azure B and Methylene (B1212753) Blue in equal proportions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Both are cationic thiazine (B8601807) dyes that bind to acidic (basophilic) cellular structures like nucleic acids. youtube.comgspchem.com However, their roles in the staining process are not identical.
Azure B: This demethylated derivative of Methylene Blue is the most critical component for producing the characteristic purple coloration of the Romanowsky-Giemsa effect. nih.govromanowsky.ru It has a high affinity for nucleic acids. gspchem.com Studies comparing stains have shown that Azure B is essential for the purplish colorations, facilitating the binding of eosin to cellular substrates more effectively than Methylene Blue. nih.gov
Eosin Y is a halogenated xanthene dye that functions as the acidic, anionic component of the stain. nih.govmicrobenotes.com Its primary roles are twofold:
Direct Staining: Eosin Y binds to basic (acidophilic or eosinophilic) components within the cell, such as hemoglobin in erythrocytes and the granules of eosinophils, imparting a characteristic pink or red-orange color. wikipedia.orgyoutube.comnih.gov
Complex Formation: The most crucial function of Eosin Y is its interaction with Azure B that is already bound to substrates. sigmaaldrich.comsigmaaldrich.com It forms an insoluble Azure B-Eosin Y complex, which is the chemical basis for the purple color of the Romanowsky-Giemsa effect. nih.govjove.comresearchgate.net The formation of this precipitate is essential for the chromatic differentiation of cell nuclei and certain cytoplasmic granules. google.com
| Constituent Dye | Chemical Class | Charge | Primary Binding Affinity | Staining Color (Alone) |
| Azure B | Thiazine | Cationic (+) | Nucleic Acids (DNA, RNA) | Deep Blue gspchem.com |
| Methylene Blue | Thiazine | Cationic (+) | Nucleic Acids | Blue-Gray youtube.com |
| Eosin Y | Xanthene | Anionic (-) | Basic Proteins (e.g., Hemoglobin) | Pink/Red-Orange wikipedia.orgyoutube.com |
Elucidation of Chromatic Differentiation Mechanisms: The Romanowsky-Giemsa Effect
The Romanowsky-Giemsa effect (RGE) is the phenomenon responsible for the polychromatic staining results observed with this compound and similar stains. romanowsky.ru This effect is defined by the appearance of a unique purple coloration that cannot be achieved by staining with either the cationic (Azure B) or anionic (Eosin Y) dye alone. nih.govgoogle.com
The mechanism is a dynamic, two-step process:
Initial Basic and Acidic Dyeing: The staining process begins with the independent binding of the constituent dyes. The cationic Azure B and Methylene Blue bind to acidic substrates, primarily the phosphate (B84403) groups of DNA in the cell nucleus and RNA in ribosomes, staining them blue. nih.govjove.com Simultaneously, the anionic Eosin Y binds to basic proteins in the cytoplasm and specific granules, staining them pink or red. nih.gov
On-site Complex Formation: The generation of the purple color occurs subsequently. In specific locations where Azure B is densely concentrated, such as on nuclear chromatin, Eosin Y molecules are attracted to the bound cationic dye. nih.govjove.com This interaction leads to the formation of a new, insoluble Azure B-Eosin Y complex, which precipitates in situ. mdpi.com This complex has a unique absorption spectrum, with a maximum at approximately 550 nm, which the human eye perceives as purple or magenta. romanowsky.rumdpi.comresearchgate.net
The selectivity of this effect—why some structures turn purple while others remain blue—is governed by the kinetics of Eosin Y's entry into structures already stained by Azure B. nih.gov Densely packed substrates like nuclear chromatin allow for the close association of Azure B and subsequent Eosin Y binding required to form the purple complex. nih.govjove.com
Molecular Interactions with Biological Substrates at the Cellular and Subcellular Levels
The differential staining of various cellular and subcellular components is a direct result of the specific molecular interactions between the dyes and the biological macromolecules.
The staining of the cell nucleus is the hallmark of the Romanowsky-Giemsa effect. This is due to a specific molecular interaction with DNA. sigmaaldrich.comsigmaaldrich.com
Azure B-DNA Interaction: Azure B, as a planar cationic molecule, binds strongly to the negatively charged phosphate backbone of the DNA double helix. gspchem.comjove.com This binding is believed to occur via intercalation, where the dye molecule inserts itself between the base pairs of the DNA strand. jove.com This initial binding imparts a blue color to the nucleus. jove.com
Ternary Complex Formation: Following the initial binding of Azure B to DNA, anionic Eosin Y molecules are attracted to the now-neutralized site. jove.com This results in the formation of a stable, ternary DNA-Azure B-Eosin Y complex. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Spectroscopic studies support the existence of this complex, which is responsible for the intense purple color of the nucleus. mdpi.comresearchgate.net Some models propose that the complex formed on the DNA helix consists of one Azure B molecule and two Eosin Y molecules. researchgate.netmdpi.com This entire process is dynamic, as the complex can dissociate, allowing for further rounds of binding and precipitation, which intensifies the stain. mdpi.com
| Staining Stage | Interacting Molecules | Resulting Complex | Observed Color |
| Stage 1 | Azure B + DNA | Azure B-DNA | Blue |
| Stage 2 | (Azure B-DNA) + Eosin Y | DNA-Azure B-Eosin Y | Purple |
The dyes in this compound also exhibit specific affinities for non-nuclear components, leading to differential staining of the cytoplasm and its inclusions.
Cytoplasmic RNA: The cytoplasm of cells rich in ribosomes, such as plasma cells and lymphocytes, is basophilic due to the high concentration of ribosomal RNA (rRNA). Azure B binds to this RNA, staining the cytoplasm blue. nih.govjove.com In these areas, the reduced penetration of Eosin Y often prevents the formation of the purple complex, so the cytoplasm retains its blue hue. jove.com
Eosinophilic Granules: The large granules in the cytoplasm of eosinophils are rich in basic proteins. The anionic Eosin Y dye binds strongly to these proteins, resulting in a bright red or orange-red appearance. wikipedia.orgyoutube.com
Neutrophil Granules: The specific granules of neutrophils are stained a lilac or pink color. youtube.com This is understood to be the result of binding by both the eosin and azure components, resulting in a mixed color. nih.gov
Erythrocytes: Hemoglobin, the primary protein in red blood cells, is basic and readily binds Eosin Y. This interaction gives erythrocytes their characteristic pink-orange color. wikipedia.orgyoutube.com
Influence of Environmental Parameters on Molecular Binding (e.g., pH, Buffer Systems)
The efficacy and reliability of this compound as a biological stain are profoundly dependent on the physicochemical environment in which the staining reaction occurs. Variations in parameters such as pH and the composition of buffer systems can significantly alter the ionization state of both the dye molecules and the target cellular components, thereby influencing binding affinities and the final visual output. sigmaaldrich.comwordpress.comsigmaaldrich.com
Influence of pH
The pH of the staining solution is a critical determinant in the molecular binding of this compound's constituent dyes—Azure B (cationic) and Eosin Y (anionic)—to their respective cellular targets. wordpress.com The ionization of both the dyes and the biological substrates, such as nucleic acids (DNA, RNA) and proteins, is pH-dependent. wordpress.com Achieving the characteristic balanced polychromatic staining, known as the Romanowsky effect, requires a precisely controlled pH. researchgate.net
The fundamental principle is that the basic Azure B dye binds most effectively to acidic (anionic) tissue components like the phosphate groups of nucleic acids in the cell nucleus. wordpress.comgspchem.com Conversely, the acidic Eosin Y dye binds to basic (cationic) components, primarily amino groups in proteins found in the cytoplasm and eosinophil granules. wordpress.com The pH of the buffer solution governs the ionization of these molecules, initiating the staining process. wordpress.com
Deviations from the optimal pH range can lead to preferential binding of one dye over the other, resulting in poor differentiation and misleading coloration. tropicalhealthandmedicalresearch.com For hematological smears, the optimal pH for Romanowsky-type stains, which include this compound as a key ingredient, is generally maintained between 6.4 and 6.8. tropicalhealthandmedicalresearch.com
Acidic pH (<6.4): In a more acidic environment, there is an excess of hydrogen ions (H+). This leads to increased protonation of acidic groups on the dyes and substrates. Consequently, red blood cells and other acidophilic structures may stain too intensely with Eosin Y, appearing overly red or orange, while the nuclear chromatin, which should be purple, may appear pinker. tropicalhealthandmedicalresearch.com
Alkaline pH (>6.8): In a more alkaline environment, a higher concentration of hydroxyl ions (OH-) results in deprotonation. This enhances the basophilia of cellular components. As a result, all cell structures, particularly leukocyte cytoplasm and granules, tend to take up an excessive amount of the Azure B dye, leading to a dark blue, muddy appearance that obscures fine morphological details. tropicalhealthandmedicalresearch.com
For different sample types, the optimal pH may vary. For instance, in staining formalin-fixed, paraffin-embedded tissue sections, an optimal pH of around 4.2 has been found to yield results comparable to standard Hematoxylin (B73222) and Eosin (H&E) staining, with nuclei appearing blue and RNA-rich sites purple. researchgate.net
Detailed Research Findings on pH Influence on Staining Outcomes
| pH Level | Effect on Molecular Binding and Staining Result | Reference |
| < 6.4 | Excess H+ ions lead to increased eosin uptake. | tropicalhealthandmedicalresearch.com |
| Nuclear chromatin appears pinker instead of the expected purple. | tropicalhealthandmedicalresearch.com | |
| Red blood cells stain intensely red. | tropicalhealthandmedicalresearch.com | |
| 6.4 - 6.8 | Optimal range for balanced Romanowsky staining in blood smears. | tropicalhealthandmedicalresearch.com |
| Achieves proper differentiation of nuclear and cytoplasmic elements. | tropicalhealthandmedicalresearch.com | |
| > 6.8 | Excess OH- ions cause excessive methylene blue/azure uptake. | tropicalhealthandmedicalresearch.com |
| Leukocyte cytoplasm and granules become too dark and concentrated. | tropicalhealthandmedicalresearch.com | |
| Overall smear appears too blue, obscuring details. | tropicalhealthandmedicalresearch.com | |
| ~4.2 | Optimal for some formalin-fixed, paraffin-embedded tissue sections. | researchgate.net |
| Produces results similar to H&E with blue nuclei and pink/red cytoplasm. | researchgate.net |
Influence of Buffer Systems
Buffer systems are indispensable in this compound staining protocols to maintain the pH at the optimal level for the duration of the staining reaction. vetlexicon.com The buffer resists the pH changes that could otherwise be caused by the introduction of the dye solution or variations in the diluent, such as distilled water. tropicalhealthandmedicalresearch.com This stability is essential for achieving consistent and reproducible staining results. vetlexicon.com
The most commonly employed buffer system for Romanowsky-type stains is a phosphate buffer, typically prepared from potassium dihydrogen phosphate (KH₂PO₄) and disodium (B8443419) hydrogen phosphate (Na₂HPO₄). wordpress.com The precise ratio of these components is adjusted to achieve the target pH. wordpress.com
The interaction between the buffer, the dyes, and the cellular material is a dynamic process. The buffer facilitates the precipitation of the Azure B-Eosin Y complex out of the methanolic stock solution and onto the biological sample. researchgate.netvetlexicon.com The stability of this "working solution" (stain stock mixed with buffer) is finite. Research has shown that a precipitate of thiazine dyes and eosin begins to form after approximately three hours, which can affect staining quality. nih.gov
Studies have also explored the use of alternative buffer solutions in situations where standard laboratory reagents are unavailable. One such study found that certain types of commercially bottled mineral water, with a pH close to the standard 6.8, could serve as effective alternative buffers for Giemsa and Wright staining of blood smears, producing acceptable morphological details in erythrocytes and leukocytes. tropicalhealthandmedicalresearch.com
Impact of Buffer Conditions on Staining
| Buffer Condition | Finding/Observation | Reference |
| Phosphate Buffer (pH 6.8) | Standard for hematological staining, provides optimal and reproducible results. | wordpress.comtropicalhealthandmedicalresearch.com |
| Alternative Buffers (Mineral Water) | Mineral water with a pH of 6.83 and 6.87 produced staining results comparable to the standard phosphate buffer. | tropicalhealthandmedicalresearch.com |
| Working Solution Stability | Stain stock mixed with buffer is stable for approximately 3 hours before precipitation occurs. | nih.gov |
| Absence of Buffer | Leads to pH instability, causing inconsistent and unpredictable staining patterns. | vetlexicon.com |
Advanced Research Methodologies Employing Azure Ii Eosinate
Applications in Morphological Studies of Cellular and Tissue Architectures
The unique staining properties of Azure II eosinate are central to the detailed examination of cells and tissues. The basic dyes, azure B and methylene (B1212753) blue, are cationic and bind to acidic (basophilic) cellular components such as the nucleic acids in the cell nucleus, which stain in shades of blue to purple. uogqueensmcf.com Conversely, the acidic dye, eosin (B541160) Y, is anionic and stains basic (acidophilic) components like the cytoplasm and certain granules in shades of red or pink. uogqueensmcf.comnih.gov This differential staining, known as the Romanowsky effect, results in the characteristic purple color of chromatin due to the formation of an azure B-eosin Y-DNA complex. sigmaaldrich.comresearchgate.net The intensity and final color of the stain are influenced by factors such as the ratio of the dyes, fixation method, staining time, and the pH of the solutions. sigmaaldrich.com
In hematological research, this compound-based stains, like the Giemsa and Wright-Giemsa stains, are fundamental for the morphological analysis of blood and bone marrow smears. biognost.comnih.govuthscsa.edu These stains allow for the clear differentiation of various blood cell types, including erythrocytes, platelets, and leukocytes (neutrophils, eosinophils, basophils, lymphocytes, and monocytes), based on their staining characteristics. nih.govnih.gov
The International Committee for Standardization in Haematology (ICSH) has established a reference method for staining blood and bone marrow films using a standardized azure B and eosin Y solution to ensure consistency and comparability of results across different laboratories. nih.gov This standardization is critical for accurate morphological assessment in both research and diagnostic settings.
Detailed research findings that can be elucidated using this compound staining in hematology include:
Nuclear and Cytoplasmic Morphology: The stain vividly highlights the nuclear chromatin pattern, the size and shape of the nucleus, and the color and granularity of the cytoplasm, which are essential features for identifying cell lineage and maturation stage. nih.govgspchem.com
Cellular Abnormalities: It is instrumental in identifying pathological changes in blood cells, such as variations in size and shape (anisocytosis and poikilocytosis), the presence of inclusions, and the morphological features of leukemic blasts.
Differential Cell Counts: The distinct staining of different leukocyte populations facilitates their accurate enumeration, which is a cornerstone of hematological analysis. nih.gov
| Stained Component | Resulting Color with this compound |
| Nuclei | Blue to purple biognost.com |
| Basophilic material | Blue biognost.com |
| Acidophilic material | Red biognost.com |
| Red blood cells | Orange to pink biognost.comnih.gov |
This compound is extensively used in the examination of cytological specimens, such as those obtained from fine-needle aspiration (FNA), bodily fluids, and exfoliated cells. sigmaaldrich.comsigmaaldrich.com The stain's ability to produce excellent nuclear and cytoplasmic detail is highly valued in cytopathological research for assessing cellular morphology. researchgate.net
In research protocols involving cytological specimens, this compound-based stains are employed to:
Assess Nuclear and Cytoplasmic Features: Analyze nuclear size, shape, chromatin pattern, and the presence of nucleoli, as well as cytoplasmic characteristics like vacuolation and granularity. sigmaaldrich.comnih.gov These features are critical in distinguishing between normal, reactive, and neoplastic cells in experimental models.
Identify Inflammatory and Infectious Agents: The stain can also reveal the presence of inflammatory cells and microorganisms within the cytological sample. nih.gov
The use of alcohol-based fixatives for cytological specimens is often preferred as it can result in better preservation of nucleic acid quality compared to formalin fixation, which is advantageous for subsequent molecular analyses. nih.gov
While hematoxylin (B73222) and eosin (H&E) is the standard stain in histopathology, this compound-based stains like the Romanowsky-Giemsa (RG) stain offer a valuable alternative, particularly for certain tissue types and research questions. uthscsa.edunih.gov These stains can be applied to formalin-fixed, paraffin-embedded tissue sections. nih.govnih.gov
A key advantage of the RG stain in histology is its ability to produce a polychromatic staining pattern that can differentiate various tissue components with a rich palette of colors. nih.gov For instance, collagen fibrils can stain green or greenish-blue, providing a strong contrast against the pink-staining sarcoplasm of muscle tissue. nih.gov This makes the RG stain a potential substitute for trichrome stains in some applications. nih.gov
Research applications in histopathology include:
Analysis of Hematopoietic and Lymphoid Tissues: The stain is particularly useful for examining bone marrow biopsies and lymphoid organs, where the differentiation of various hematopoietic cells is crucial.
Detection of Mast Cells and other Specific Cell Types: The metachromatic properties of the azure dyes in the stain can highlight specific cellular components, such as mast cell granules, which stain purple. uthscsa.edu
Identification of Microorganisms: As in cytology, the stain is effective for visualizing microorganisms within tissue sections. nih.gov
Utility in Microbiological and Parasitological Investigations
This compound-based stains are indispensable tools in microbiology and parasitology for the morphological identification and characterization of various pathogens. nih.gov
In microbiological research, Giemsa staining, which utilizes this compound, is employed for the visualization of a variety of microorganisms, including bacteria and fungi. nih.gov While Gram staining is the primary method for bacterial differentiation, Giemsa staining can be particularly useful for observing the morphology of certain bacteria that stain poorly with the Gram method. It can also be used to highlight the capsule of some bacteria. For fungi, the stain can reveal the characteristic morphology of yeast cells and hyphae.
The identification of protozoan parasites in blood smears and tissue samples is a classic and critical application of this compound-based stains. biognost.comnih.gov
Plasmodium : In malaria research, the Giemsa stain is considered the gold standard for the microscopic identification of Plasmodium species that infect red blood cells. researchgate.netresearchgate.net The stain allows for the detailed visualization of the different life cycle stages of the parasite (rings, trophozoites, schizonts, and gametocytes) within the erythrocytes. researchgate.net The chromatin of the parasite stains a distinct red/purple, while the cytoplasm appears blue, facilitating its detection and differentiation from host cell components. uogqueensmcf.com
Leishmania : For the diagnosis and research of leishmaniasis, the demonstration of Leishmania amastigotes in stained smears of bone marrow, splenic aspirates, or skin biopsies is a definitive method. nih.gov The Giemsa stain is commonly used for this purpose, revealing the characteristic morphology of the amastigotes, which have a nucleus and a kinetoplast that are clearly visualized by the stain. nih.gov
Selective Staining for Subcellular Structures and Extracellular Matrix Components
This compound is a polychromatic stain belonging to the Romanowsky group of stains. It is a compound formed from the interaction of the cationic thiazine (B8601807) dyes, Azure B and Methylene Blue, with the anionic dye, Eosin Y. biognost.comsigmaaldrich.com This combination allows for a differential staining pattern known as the Romanowsky-Giemsa effect, which enables the distinct visualization of various cellular and extracellular components based on their biochemical properties.
The ability of this compound to stain nuclear structures is a cornerstone of its utility in histology and cytology. The staining mechanism is based on the molecular interactions between the dye components and the nucleic acids within the nucleus. sigmaaldrich.com The cationic thiazine dyes, primarily Azure B, have a high affinity for the negatively charged phosphate (B84403) backbone of DNA. sigmaaldrich.comgspchem.com This binding is the primary interaction that stains the nucleus.
The process involves the Azure B-DNA complex further interacting with Eosin Y. sigmaaldrich.comsigmaaldrich.com This complex formation results in a distinct purple color, characteristic of the Romanowsky stains, which provides high contrast and morphological detail. The intensity of the nuclear stain is dependent on several factors, including the Azure B content, the ratio of Azure B to Eosin Y, fixation methods, and the pH of the staining solutions. sigmaaldrich.comsigmaaldrich.com This differential staining allows researchers to elucidate chromatin structure, as condensed, heterochromatic regions stain more intensely than less condensed, euchromatic regions. This makes it an invaluable tool for examining chromatin patterns, identifying mitotic figures, and studying nuclear abnormalities. gspchem.com
| Component | Target Structure | Staining Principle | Resulting Color |
| Azure II (Azure B & Methylene Blue) | Nucleus (DNA, Chromatin) | Cationic dyes bind to the anionic phosphate groups of nucleic acids. sigmaaldrich.comgspchem.com | Blue to Violet biognost.com |
| Eosin Y | Acidophilic Cytoplasmic & Extracellular Components | Anionic dye binds to cationic proteins (e.g., hemoglobin, collagen). biognost.com | Pink to Red biognost.com |
| This compound Complex | Nucleochromatin | Formation of an Eosin Y-Azure B-DNA complex. sigmaaldrich.comsigmaaldrich.com | Purple |
This table details the staining reactions of this compound components with various cellular structures.
This compound provides excellent differentiation of cytoplasmic components, including various granules and inclusion bodies. The staining outcome depends on the pH (isoelectric point) of the proteins and other macromolecules within these structures. Basophilic structures, which are acidic and negatively charged, readily bind the cationic thiazine dyes (Azure B and Methylene Blue), staining them in shades of blue to purple. biognost.com Examples include ribosomes and specific granules rich in RNA or proteoglycans.
Conversely, acidophilic (or eosinophilic) structures, which are basic and positively charged, attract the anionic Eosin Y dye, resulting in a pink or red coloration. biognost.com Many storage granules and proteinaceous inclusion bodies fall into this category. libretexts.org For instance, cytoplasmic inclusions that are aggregates of proteins can be visualized with this stain. libretexts.org The metachromatic properties of the thiazine dyes can also play a role, where certain granules, like mast cell granules, can stain a different color (e.g., purple) than the original blue of the dye. This differential staining is critical for identifying specific cell types in blood smears and bone marrow aspirates and for studying pathological protein aggregates. sigmaaldrich.commicrobeonline.com
The Eosin Y component of this compound is instrumental in the visualization of extracellular matrix (ECM) components. Eosin is an acidic dye that effectively stains basic proteins. Key structural proteins of connective tissue, such as collagen, are acidophilic and therefore demonstrate a strong affinity for Eosin Y. biognost.com This interaction stains collagen fibers in varying shades of pink to red, allowing for their clear demarcation within tissue sections.
This property is essential for assessing the structure and integrity of connective tissues. For example, in histological preparations, the distribution and density of collagen in tissues can be evaluated, which is crucial for studying fibrosis, wound healing, and other pathological conditions affecting the ECM. Cartilage, whose matrix is rich in collagen type II, can also be profiled. nih.gov While the glycosaminoglycans in the cartilage ground substance are basophilic and attract the azure dyes, the collagenous fibrillar network is stained by eosin, providing a comprehensive picture of the tissue's composition.
Contribution to Chromosomal Analysis and Banding Techniques (e.g., Giemsa Banding)
This compound is a principal and indispensable component of Giemsa stain, a solution fundamental to cytogenetics and chromosomal analysis. sigmaaldrich.combiognost.comsigmaaldrich.com The most prominent application is in Giemsa banding, or G-banding, a technique used to produce a characteristic banding pattern on chromosomes. nih.gov
The G-banding procedure involves pretreating chromosome preparations with a proteolytic enzyme, typically trypsin, which denatures proteins in the chromosomal structure. nih.gov When subsequently stained with Giemsa, which contains this compound, a specific pattern of transverse bands emerges. The regions where chromatin is tightly packed (heterochromatin), which are generally AT-rich (Adenine-Thymine), are more resistant to trypsin digestion. These regions stain darkly and are known as G-bands. nih.govnih.gov Conversely, regions with less condensed chromatin (euchromatin), which are typically GC-rich (Guanine-Cytosine), are more susceptible to trypsin and stain lightly, appearing as pale or negative bands (often called R-bands). nih.gov
This banding pattern is highly reproducible and specific for each chromosome, allowing for the identification of individual chromosomes and the detection of numerical and structural abnormalities such as translocations, deletions, and aneuploidy. nih.govnih.gov The interaction between the Azure-Eosin complex and chromosomal DNA, modulated by the chromatin's structural state, is the basis for this powerful diagnostic and research tool. nih.gov
| Band Type | Chromatin State | Typical Base Pair Composition | Staining Intensity with Giemsa (this compound) |
| G-bands | Heterochromatin (condensed) | AT-rich nih.gov | Dark nih.gov |
| R-bands | Euchromatin (less condensed) | GC-rich nih.gov | Light/Pale nih.gov |
This table summarizes the principles of Giemsa banding, a technique reliant on this compound, for chromosome analysis.
Innovations and Methodological Adaptations in Azure Ii Eosinate Based Techniques
Development and Validation of Modified and Rapid Staining Protocols
The traditional Romanowsky staining methods, while effective, can be time-consuming, sometimes requiring up to 30 minutes for optimal staining of paraffin-embedded tissue sections. In high-throughput laboratory settings, such a timeframe can create significant bottlenecks. This has spurred the development of modified and rapid staining protocols designed to reduce staining times without compromising quality.
One area of significant advancement has been in the staining of cell smears and fine-needle aspiration cytology (FNAC) samples. For instance, a rapid Azure II eosinate staining method has been developed that can be completed in under five minutes. This modified protocol often involves adjustments in solvent composition and staining times to accelerate the interaction between the dyes and cellular components. Validation of these rapid techniques is crucial and typically involves a side-by-side comparison with established methods, such as the May-Grünwald-Giemsa or standard Giemsa stains. The evaluation criteria include nuclear and cytoplasmic staining intensity, cellular morphology preservation, and the clarity of background staining.
Research has also focused on optimizing protocols for specific applications, such as the detection of parasites in blood smears. In these contexts, modifications might include altering the pH of the buffer solution or the concentration of the this compound to enhance the visualization of parasitic structures against the background of red and white blood cells.
A comparative study on different staining times for this compound in tissue sections might yield results that can be summarized as follows:
| Staining Protocol | Total Time | Nuclear Staining | Cytoplasmic Differentiation | Overall Quality Score (out of 5) |
| Standard Protocol | 30 minutes | Excellent | Excellent | 4.8 |
| Rapid Protocol A | 10 minutes | Good | Good | 4.2 |
| Rapid Protocol B | 5 minutes | Moderate | Good | 3.5 |
| Ultra-Rapid Protocol | 2 minutes | Poor | Moderate | 2.1 |
This table represents hypothetical data for illustrative purposes.
These modified protocols demonstrate that with careful validation, staining times can be significantly reduced, thereby improving laboratory efficiency.
Integration with Complementary Analytical and Imaging Modalities
To extract more comprehensive information from a single tissue sample, researchers have increasingly integrated this compound staining with other advanced analytical and imaging techniques. This multimodal approach allows for the correlation of cellular morphology with molecular and ultrastructural information.
One common integration is with immunohistochemistry (IHC) . A tissue section can first be stained with this compound to identify regions of interest based on cellular morphology. Subsequently, adjacent sections or even the same section after destaining can be subjected to IHC to detect the presence of specific proteins. This allows for the precise localization of molecular markers within a well-defined histological context. For example, a pathologist might use an this compound stain to identify a tumor and then use IHC to determine the expression of prognostic markers like Ki-67 or HER2 within that tumor.
The advent of digital pathology and image analysis has also revolutionized the use of this compound-stained slides. Whole-slide imaging systems can digitize entire slides at high resolution, creating a permanent, high-quality record. These digital images can then be analyzed using sophisticated algorithms to quantify various parameters, such as the number of specific cell types, nuclear-to-cytoplasmic ratios, and the intensity of staining. This integration with computational tools moves the analysis from a qualitative assessment to a more objective and reproducible quantitative evaluation.
Furthermore, correlative light-electron microscopy (CLEM) techniques have been developed that utilize this compound staining. A region of interest is first identified under a light microscope using the this compound stain. The same section is then processed for transmission electron microscopy to examine the ultrastructural details of the very same cells identified at the light microscopic level. This provides a powerful link between cellular morphology and subcellular architecture.
Quantitative Approaches to Staining Intensity, Specificity, and Reproducibility in Research Settings
A significant challenge in histological staining has been the inherent variability and subjectivity of the results. To address this, there has been a concerted effort to develop quantitative approaches to assess staining intensity, specificity, and reproducibility, particularly in research settings where precise and consistent data are paramount.
The colorimetric characterization of Romanowsky-type stains, including this compound, has been a key area of investigation. This involves using techniques like spectrophotometry and colorimetry to measure the absorption spectra of the dyes and the resulting colors of stained cellular components. By understanding the precise spectral properties of the stains, it is possible to standardize their production and application.
In the context of digital pathology, quantitative analysis of staining intensity is often achieved through densitometry . Image analysis software can measure the optical density of specific colors in different cellular compartments. For instance, the blue-to-red ratio in a stained cell can be precisely quantified, providing an objective measure of the cell's staining characteristics. This is particularly useful in research for comparing the effects of different experimental conditions on cellular morphology.
To improve reproducibility, researchers have focused on standardizing every step of the staining process, from tissue fixation and processing to the staining protocol itself. This includes tight control over parameters such as:
The concentration and purity of the this compound dye.
The pH of the staining and buffer solutions.
The duration of each step in the staining protocol.
The specifications of the automated staining instruments.
An example of a quantitative analysis comparing a standardized versus a non-standardized this compound protocol could be represented as follows:
| Parameter | Standardized Protocol | Non-Standardized Protocol |
| Inter-batch Coefficient of Variation (CV) for Nuclear Blue Intensity | < 5% | 15-20% |
| Inter-batch CV for Eosin (B541160) Red Intensity | < 4% | 12-18% |
| Mean Nuclear Area (µm²) | 45.2 (Standard Deviation: 2.1) | 46.1 (Standard Deviation: 5.8) |
| Reproducibility Score (1-10) | 9.2 | 5.5 |
This table represents hypothetical data for illustrative purposes.
By adopting these quantitative and standardized approaches, the use of this compound staining in research can move towards a more objective and reproducible science, enhancing the reliability and comparability of findings across different studies and laboratories.
Theoretical Frameworks and Interpretive Models of Azure Ii Eosinate Staining Patterns
Physicochemical Principles Governing Dye Uptake and Retention in Biological Matrices
The staining mechanism of Azure II eosinate, a neutral stain, is fundamentally based on the electrostatic interactions between its constituent dyes and the macromolecular components of the cell. microbenotes.commicrobenotes.com Azure II itself is a mixture of the cationic (basic) thiazine (B8601807) dyes, Azure B and Methylene (B1212753) Blue. sigmaaldrich.combiognost.combiognost.com Eosin (B541160) Y, the other crucial component, is an anionic (acidic) dye. microbenotes.commicrobenotes.com
The uptake and retention of these dyes are governed by the following principles:
Electrostatic Attraction : The cationic Azure B and Methylene Blue dyes have a strong affinity for and bind to acidic (anionic) tissue components, which are termed basophilic. microbenotes.commicrobenotes.com A primary target is the phosphate (B84403) backbone of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) within the cell nucleus and ribosomes, respectively. sigmaaldrich.comsigmaaldrich.commicrobenotes.com This interaction is responsible for the blue-to-purple coloration of the nucleus. microbenotes.commicrobenotes.com Conversely, the anionic Eosin Y dye binds to basic (cationic) or acidophilic components, such as the amino groups in proteins like hemoglobin and cytoplasmic granules. microbenotes.commicrobenotes.com This results in a red-to-pink coloration. microbenotes.com
Influence of pH : The pH of the staining and buffer solutions is a critical determinant of the staining outcome. It affects the ionization state of both the dye molecules and the cellular substrates. sigmaaldrich.comsigmaaldrich.comkuhlmann-biomed.de An optimal pH, typically buffered between 6.8 and 7.2, is essential to ensure the appropriate charge on the dyes and cellular components, thereby facilitating the specific electrostatic binding that produces differential staining. microbenotes.com
Dye-Dye Interactions : The final color observed is not merely a sum of the individual dye colors but results from the formation of a new, insoluble Azure B-Eosin Y complex at specific cellular sites. nih.gov The staining process involves an initial binding of the basic dyes, followed by the formation of this hydrophobic complex, which precipitates in situ. nih.gov The intensity and hue depend on the ratio of the azure dyes to eosin. sigmaaldrich.comsigmaaldrich.comkuhlmann-biomed.de
Table 1: Physicochemical Interactions in this compound Staining
| Dye Component | Chemical Nature | Cellular Target (Substrate) | Target's Charge | Resulting Color |
| Azure II (Azure B & Methylene Blue) | Cationic (Basic) | Nucleic Acids (DNA, RNA) in Nucleus & Ribosomes | Anionic (-) | Blue / Purple |
| Eosin Y | Anionic (Acidic) | Proteins (e.g., Hemoglobin) in Cytoplasm & Granules | Cationic (+) | Red / Pink |
Exploration of Template Intensification Effects in Complex Dye-Substrate Systems
The phenomenon known as the "Romanowsky-Giemsa effect" or "the color purple" is a classic example of a template intensification effect. microbenotes.comtandfonline.com This effect describes how a substrate can facilitate the ordered aggregation of dye molecules, leading to a significant color shift and intensification that would not occur in a simple solution.
In the context of this compound staining, the DNA molecule serves as an excellent template. The process is thought to occur as follows:
Initial Cationic Dye Binding : Cationic Azure B molecules first bind to the regularly spaced, anionic phosphate groups along the DNA double helix. sigmaaldrich.comsigmaaldrich.commicrobenotes.com
Template-Induced Dye Aggregation : This initial layer of bound azure molecules creates a new microenvironment. The ordered arrangement of the Azure B on the DNA template facilitates the subsequent binding and intercalation of Eosin Y molecules.
Complex Formation : The molecular interaction between the bound Azure B and the newly attracted Eosin Y leads to the formation of the specific Azure B-Eosin Y complex. sigmaaldrich.comsigmaaldrich.comnih.gov This complex has unique light-absorbing properties, producing the characteristic purple color of chromatin. microbenotes.comkuhlmann-biomed.de
This template effect is highly specific to substrates with ordered, repeating negative charges, explaining why it is most pronounced in the nucleus. tandfonline.com The intensification arises because the substrate concentrates and orients the dye molecules in a way that promotes the formation of the colored precipitate, a reaction that is less favorable in the bulk solution. tandfonline.com
Challenges and Strategies for Standardization in Research Protocols
Despite its diagnostic utility, a significant challenge associated with this compound and other Romanowsky stains is the variability and lack of reproducibility in staining results. nih.govsemanticscholar.org This inconsistency can hinder the comparison of data between different laboratories and even between different staining runs within the same lab. kuhlmann-biomed.de
Key Challenges to Standardization:
Variability in Dye Composition : Commercial Romanowsky stains are often ill-defined mixtures of thiazine dyes and eosin. nih.govsemanticscholar.org The exact proportions of Azure B, Methylene Blue, and their various oxidation products can differ significantly between batches, which fundamentally alters staining performance. tandfonline.combohrium.com The purity of the dyes is also a critical factor. semanticscholar.org
Influence of Fixation : The method of fixation can alter the chemical reactivity of the tissue, thereby affecting dye binding. kuhlmann-biomed.de Prolonged fixation, for instance, can change tissue antigenicity and staining characteristics. nih.gov
Protocol Variations : There is no single, universally adopted protocol. kuhlmann-biomed.de Differences in staining times, pH of buffer solutions, dye concentrations, and differentiation steps all contribute to variable outcomes. sigmaaldrich.comsigmaaldrich.comkuhlmann-biomed.de
Strategies for Improved Standardization:
Use of Pure, Standardized Dyes : The most rational approach to standardization is the use of stains prepared from pure, chemically characterized dye components in defined proportions. nih.govsemanticscholar.orgbohrium.com Using purified Azure B and Eosin Y, with the optional addition of Methylene Blue, allows for the creation of consistent and reproducible staining solutions. bohrium.com
Adherence to Standardized Protocols : The adoption of reference methods and standardized protocols, such as those proposed by the International Council for Standardization in Haematology (ICSH), is crucial for achieving inter-laboratory consistency. kuhlmann-biomed.desemanticscholar.org
Automation and Quality Control : Automated staining systems can reduce the manual variability inherent in staining procedures. nih.gov Furthermore, rigorous quality control, including the use of control slides, helps ensure that staining meets expected standards before diagnostic interpretation. biognost.com
Emerging Research Applications of Azure Ii Eosinate Beyond Traditional Staining
Investigation as a Photosensitizer in Photodynamic Research
Photodynamic therapy (PDT) is an approach that utilizes a photosensitizer, light, and oxygen to induce cell death. nih.gov The photosensitizer, upon activation by a specific wavelength of light, generates reactive oxygen species (ROS) that are toxic to target cells. nih.govnih.gov Azure II Eosinate, as a phenothiazinium-based dye, is being explored for its photosensitizing capabilities, particularly in antimicrobial applications.
Research into the antimicrobial photodynamic activity of azure dyes has shown promising results, particularly against opportunistic pathogens like Candida species and various bacteria.
Activity against Candida spp.
While direct studies on this compound are limited, research on the closely related compound, Azure A Eosinate, provides significant insights. A study investigating various azure dyes as photosensitizers against Candida albicans found that Azure A Eosinate demonstrated notable antifungal activity. researchgate.netresearchgate.net When irradiated with a diode laser at 56 J/cm², Azure A Eosinate led to a growth inhibition of approximately 60%. researchgate.net This suggests a considerable potential for such compounds in the photodynamic treatment of candidiasis. researchgate.netresearchgate.net The study highlighted that the effectiveness of different azure derivatives varied, with Azure A and its eosinate salt showing the most promising results. researchgate.netresearchgate.net
Table 1: In vitro antifungal activity of Azure A Eosinate against Candida albicans
| Compound | Light Dose (J/cm²) | Growth Inhibition (%) |
| Azure A Eosinate | 28 | Not specified |
| Azure A Eosinate | 56 | ~60 |
Data extracted from a study on Azure dyes as photosensitizer prototypes. researchgate.net
Activity against Gram-negative bacteria
This compound has been identified as a photosensitizer with potential efficacy against Gram-negative bacteria. gspchem.comnih.gov These bacteria are often challenging to treat due to their protective outer membrane. nih.gov A patent application concerning antimicrobial photodynamic therapy lists this compound among phenothiazinium salts that can be used to target Gram-negative bacteria such as E. coli and Porphyromonas species. nih.gov Furthermore, some commercial suppliers indicate that this compound has demonstrated effectiveness against Gram-negative bacteria, with the notable exception of Pseudomonas aeruginosa. gspchem.com Cationic photosensitizers, a category that includes the components of this compound, are known to be particularly effective in inactivating Gram-negative bacteria without requiring modifications to the bacterial cell envelope. nih.gov
Table 2: Reported in vitro activity of this compound against Gram-negative bacteria
| Photosensitizer | Target Microorganism | Reported Efficacy | Source |
| This compound | Gram-negative bacteria | Effective | gspchem.comnih.gov |
| This compound | Pseudomonas aeruginosa | Ineffective | gspchem.com |
The antimicrobial action of photosensitizers like this compound is mediated through the generation of ROS via two primary mechanisms: Type I and Type II pathways. nih.govnih.gov
Type I Pathway: In this mechanism, the light-activated photosensitizer in its excited triplet state interacts directly with a substrate molecule, transferring an electron or a hydrogen atom to form radicals. These radicals can then react with molecular oxygen to produce ROS such as superoxide (B77818) anion (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). nih.gov
Type II Pathway: Here, the excited photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov Singlet oxygen is a potent oxidizing agent that can damage cellular components like lipids, proteins, and nucleic acids. nih.gov
Studies on phenothiazinium dyes, the family to which the azure components of this compound belong, indicate that they can operate through both Type I and Type II pathways. For instance, research on Azure B, a key component of Azure II, has shown its ability to produce singlet molecular oxygen, suggesting a Type II mechanism. conicet.gov.ar The specific pathway that predominates can depend on the photosensitizer's concentration, the oxygen availability, and the nature of the substrate. nih.gov
Potential in Colorimetric Assay Development for Analytical Research
While the primary applications of this compound have been in staining, its constituent dyes have properties that suggest potential for use in analytical chemistry. For instance, the interaction between the cationic azure dyes and the anionic Eosin (B541160) Y within the this compound complex is dependent on molecular interactions and pH. sigmaaldrich.comsigmaaldrich.com This principle of forming a complex with a distinct colorimetric signature is foundational to many diagnostic assays. sigmaaldrich.com Although specific research on the use of this compound in colorimetric assays is not widely published, its properties as a dye that interacts with biological macromolecules like DNA suggest a theoretical basis for such applications. sigmaaldrich.comsigmaaldrich.com Further research would be needed to explore and develop this potential.
Future Research Directions and Unaddressed Questions Regarding Azure Ii Eosinate
Deeper Elucidation of Nuances in Dye-Substrate Molecular Interactions
The characteristic purple hue of cell nuclei stained with Romanowsky-type stains, including those using Azure II eosinate, is known to result from the molecular interaction between the Eosin (B541160) Y dye and a complex formed by Azure B with DNA. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn The cationic thiazine (B8601807) dyes, Azure B and Methylene (B1212753) Blue (the components of Azure II), bind to the anionic phosphate (B84403) groups of DNA. biognost.combiognost.comsigmaaldrich.com Subsequently, the anionic Eosin Y dye interacts with this Azure B-DNA complex. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn
However, the precise nature of these ternary interactions is a subject of ongoing investigation. The contribution of factors beyond simple electrostatic attraction, such as van der Waals forces and the three-dimensional conformation of the DNA-Azure B complex, to the final color and intensity of the stain is not fully understood. Future research aims to build a more comprehensive model of these molecular events. This deeper understanding could pave the way for more targeted staining approaches, potentially allowing for the differentiation of chromatin states (euchromatin vs. heterochromatin) with greater specificity.
Key Research Questions:
What is the exact stoichiometry of the Eosin Y-Azure B-DNA complex?
How do variations in DNA condensation and protein associations within chromatin affect dye binding and the resulting color?
Optimization of Staining Protocols for Novel Biological Specimens and Research Applications
The utility of this compound staining is being explored for a variety of biological specimens beyond traditional blood smears and tissue sections. kuhlmann-biomed.de Researchers are working to adapt and optimize protocols for more complex structures such as microbial biofilms, three-dimensional organoids, and plant tissues. biocompare.com Each of these sample types presents unique challenges, from the dense extracellular matrix of biofilms that can impede dye penetration to the rigid cell walls of plant cells.
Systematic investigation into the effects of fixation methods, buffer composition and pH, dye concentrations, and staining and differentiation times is crucial for achieving reliable and informative results with these novel specimens. kuhlmann-biomed.denih.gov For instance, developing protocols for staining parasites within tissue sections requires careful balancing to ensure the parasite is clearly visualized without overstaining the host tissue. biologynotesonline.com
Table 1: Factors Influencing this compound Staining Optimization
| Parameter | Influence on Staining | Considerations for Novel Specimens |
| Fixation | Alters tissue antigenicity and permeability. | May require alternative fixatives to preserve delicate structures in organoids or penetrate biofilm matrices. |
| Buffer pH | Affects the ionization state of both dyes and tissue components, influencing binding affinity. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn | pH may need to be adjusted to account for the specific biochemical environment of the specimen. |
| Dye Concentration | The ratio of Azure B to Eosin Y is critical for achieving the characteristic Romanowsky-Giemsa effect. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn | Optimal concentrations may differ significantly for thicker or denser specimens. |
| Staining Time | Increasing staining time can enhance color intensity but may lead to overstaining and loss of nuclear detail. nih.gov | Protocols may require extended incubation times for specimens with diffusion barriers. |
| Differentiation | Removes excess, unbound stain to improve contrast and detail. | The choice and duration of the differentiation step are critical for achieving the desired color balance. nih.gov |
Exploration of Broader Spectroscopic and Photonic Applications in Advanced Imaging
The components of this compound possess spectroscopic properties that suggest potential applications beyond conventional bright-field microscopy. Eosin Y, a key component, is a well-known fluorophore, opening the door for the use of this compound in fluorescence-based imaging techniques. The absorption maximum of this compound is in the range of 645-655 nm in methanol. sigmaaldrich.com
Future research could focus on harnessing these properties for advanced imaging modalities. This includes exploring its use in:
Fluorescence Microscopy: To visualize specific cellular components based on the fluorescence of Eosin Y.
Confocal Laser Scanning Microscopy: To obtain high-resolution, optically sectioned images of stained specimens.
Multispectral Imaging: To deconvolve the spectral signatures of Azure B and Eosin Y, potentially providing quantitative information about the biochemical composition of cells and tissues.
The development of imaging systems with customizable laser and filter modules could further expand the utility of this compound in diverse research applications. azurebiosystems.com
Addressing Inter-Laboratory Variability and Enhancing Reproducibility in Research Outcomes
A significant challenge in the field of histology is the inter-laboratory variability of staining results. kuhlmann-biomed.de This is particularly true for Romanowsky-type stains like those prepared with this compound. Factors contributing to this variability include inconsistencies in the composition of commercial dye powders, differences in staining protocols, and subjective interpretation of results. semanticscholar.org
To enhance reproducibility, a concerted effort is underway to standardize staining procedures. kuhlmann-biomed.desemanticscholar.org This includes the development of reference methods and the promotion of standardized protocols by organizations such as the International Council for Standardization in Haematology (ICSH) and the Deutsche Gesellschaft für Hämatologie und Onkologie (DGHO). kuhlmann-biomed.desemanticscholar.org
Key strategies to improve reproducibility include:
Use of Certified Dyes: Employing dyes with a certified content of Azure B and Eosin Y to minimize batch-to-batch variation.
Standardized Protocols: Adherence to validated staining protocols that specify all parameters, including fixation, buffer pH, and staining times. nih.govnih.gov
Automated Staining Systems: Utilizing automated platforms to reduce manual variability in the staining process.
Quantitative Image Analysis: Implementing digital image analysis to provide objective and quantitative assessment of staining results, moving beyond subjective microscopic evaluation.
By addressing these areas of future research, the scientific community can unlock the full potential of this compound, transforming it from a reliable workhorse of the histology lab into a more versatile and powerful tool for modern biological and medical research.
Q & A
Q. What is the standard protocol for preparing Azure II Eosinate staining solutions, and how are its components validated for reproducibility?
this compound is synthesized by mixing equal ratios of Azure B, Methylene Blue, and Eosin Y. To ensure reproducibility, researchers should:
- Use spectrophotometric analysis to verify dye purity (e.g., peak absorbance at 650 nm for Azure B and 515 nm for Eosin Y) .
- Document pH adjustments (optimal range: 6.8–7.2) and buffer composition (e.g., phosphate buffer) to maintain staining consistency .
- Validate protocols using control slides (e.g., blood smears) to confirm cellular structure clarity and dye adherence .
Q. How does this compound interact with cellular components during Romanowsky-Giemsa staining?
The staining mechanism relies on electrostatic interactions:
- Azure B (basic dye) binds to nucleic acids (DNA/RNA) in nuclei.
- Eosin Y (acidic dye) stains cytoplasmic proteins and granules.
- Methylene Blue enhances metachromatic effects for differential granularity visualization. Methodological validation includes comparing staining outcomes across fixation methods (e.g., methanol vs. formaldehyde) to assess dye penetration and artifact formation .
Advanced Research Questions
Q. What experimental design strategies can resolve contradictions in staining efficiency across tissue types?
Contradictions often arise from variable tissue permeability or fixation artifacts. Researchers should:
- Conduct pilot studies with tissue-specific protocols (e.g., adjusting staining time from 10–30 minutes).
- Use quantitative metrics (e.g., pixel intensity analysis) to compare staining uniformity .
- Cross-validate results with alternative stains (e.g., Wright-Giemsa) to isolate this compound-specific effects .
Q. How can researchers optimize this compound for novel applications, such as 3D cell culture imaging?
Optimization requires:
- Modifying dye concentration (e.g., 0.1%–0.5% w/v) to balance penetration and background noise in thick sections.
- Testing with confocal microscopy to assess z-axis resolution .
- Validating against immunohistochemistry (IHC) markers to ensure compatibility with downstream analyses .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing staining efficacy data?
- Use ANOVA to compare staining outcomes across experimental groups (e.g., pH levels, fixation methods).
- Apply clustering algorithms (e.g., k-means) to identify patterns in large datasets (e.g., pixel intensity maps) .
- Report effect sizes (e.g., Cohen’s d) to highlight practical significance of protocol adjustments .
Q. How can secondary data from public repositories enhance studies on this compound?
- Leverage datasets like the Human Protein Atlas to correlate staining patterns with protein expression .
- Use meta-analysis tools to identify trends in staining efficiency across published studies (e.g., systematic reviews) .
- Validate findings with primary data from controlled experiments to address biases in public datasets .
Methodological Challenges and Solutions
Q. What steps ensure reproducibility when scaling this compound protocols for high-throughput screening?
- Implement automated liquid handling systems to standardize dye mixing and application .
- Use batch-effect correction algorithms (e.g., ComBat) to normalize data across experimental runs .
- Document environmental variables (e.g., humidity, temperature) in metadata .
Q. How should researchers address inconsistent results in this compound-based cytological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
